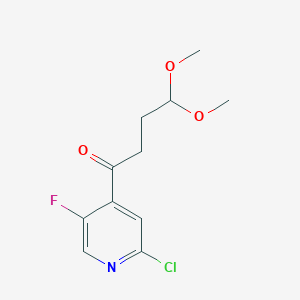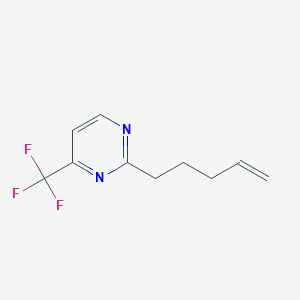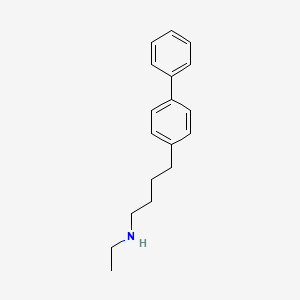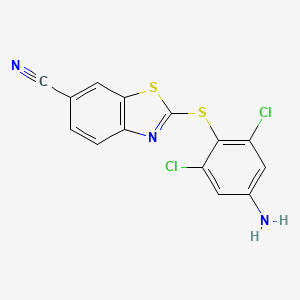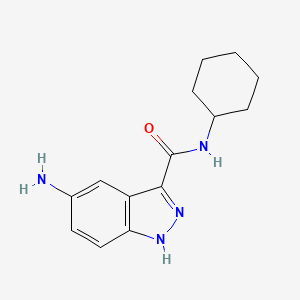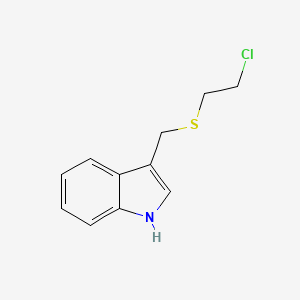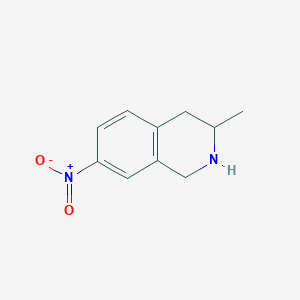
3-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline is a derivative of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are a significant class of natural products with various biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline typically involves the nitration of 3-methyl-1,2,3,4-tetrahydro-isoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .
Types of Reactions:
Oxidation: 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methyl and nitro substituents.
3-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the nitro group.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the methyl group.
Uniqueness: 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12N2O2/c1-7-4-8-2-3-10(12(13)14)5-9(8)6-11-7/h2-3,5,7,11H,4,6H2,1H3 |
InChI Key |
OTVSEAHLIUCIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


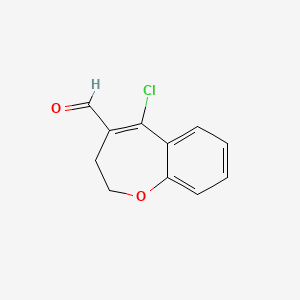
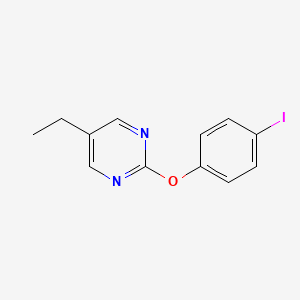
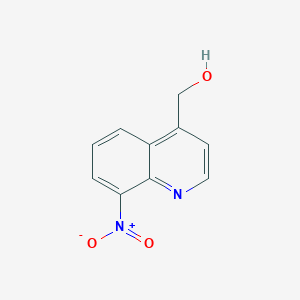

![6-(3-Trifluoromethyl-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8447151.png)
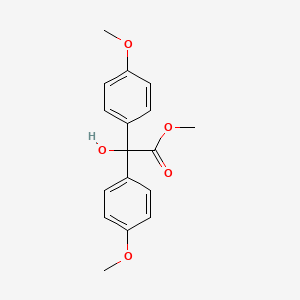
![4-[(10-Phenyldecyl)amino]benzoic acid](/img/structure/B8447181.png)
